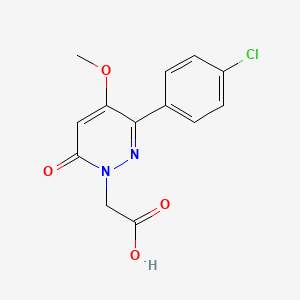

2-(3-(4-Chlorophenyl)-4-methoxy-6-oxopyridazin-1(6H)-yl)acetic acid

Description

Properties

IUPAC Name |

2-[3-(4-chlorophenyl)-4-methoxy-6-oxopyridazin-1-yl]acetic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11ClN2O4/c1-20-10-6-11(17)16(7-12(18)19)15-13(10)8-2-4-9(14)5-3-8/h2-6H,7H2,1H3,(H,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WVWMUDRQLOFVLT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=O)N(N=C1C2=CC=C(C=C2)Cl)CC(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11ClN2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.69 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

2-(3-(4-Chlorophenyl)-4-methoxy-6-oxopyridazin-1(6H)-yl)acetic acid is a synthetic compound that has garnered attention due to its potential biological activities. Its unique structure, characterized by a pyridazinone moiety with chlorophenyl and methoxy substitutions, suggests a range of pharmacological applications, particularly in the fields of neuroprotection, anti-inflammatory responses, and cancer therapy.

Chemical Structure and Properties

The molecular formula for this compound is C15H14ClN3O3, and it features a pyridazine ring, which is known for its diverse biological activities. The presence of the chlorophenyl group is particularly significant as it may enhance the compound's interaction with biological targets.

1. Neuroprotective Properties

Research indicates that compounds with similar structures to this compound may act as inhibitors of cholinesterases, enzymes that break down neurotransmitters like acetylcholine. This inhibition can lead to increased levels of neurotransmitters in the synaptic cleft, potentially providing neuroprotective effects. Molecular docking studies have suggested that this compound may interact with acetylcholinesterase through specific binding sites, supporting its potential role in neuroprotection.

2. Anti-inflammatory Effects

Compounds derived from pyridazinones have shown promising anti-inflammatory activities. The anti-inflammatory mechanism may be attributed to the inhibition of pro-inflammatory cytokines and enzymes involved in inflammatory pathways. This suggests that this compound could be explored further for its therapeutic potential in treating inflammatory diseases.

3. Anticancer Activity

The anticancer properties of similar pyridazinone derivatives have been documented extensively. For instance, studies have shown that certain derivatives exhibit significant cytotoxic effects against various cancer cell lines by inhibiting tubulin polymerization, which is crucial for cell division. As such, this compound may also demonstrate similar anticancer activity, warranting further investigation into its efficacy against specific cancer types .

Comparative Analysis with Similar Compounds

A comparative analysis of structurally similar compounds reveals the biological activity spectrum associated with various substituents:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 6-(3-Chlorophenyl)-3(2H)-pyridazinone | Chlorophenyl substitution | Cholinesterase inhibitor |

| 4-(3-Trifluoromethylphenyl)-piperazine | Piperazine ring | Neuroprotective effects |

| 2-(3-(4-Bromophenyl)-6-oxopyridazin-1(6H)-yl)acetamide | Bromophenyl substitution | Antimicrobial activity |

The distinct combination of substituents in this compound may enhance its efficacy as a pharmacological agent compared to these derivatives.

Case Studies and Research Findings

Several studies have highlighted the potential applications of pyridazinone derivatives in treating various conditions:

- Neuroprotective Studies : In vitro studies demonstrated that derivatives could significantly inhibit cholinesterase activity, leading to increased acetylcholine levels and improved synaptic transmission in models of neurodegeneration.

- Anticancer Evaluations : A series of tests conducted on cancer cell lines (e.g., SK-OV-3 for ovarian cancer) indicated that compounds structurally related to this compound exhibited IC50 values below 5 µM, indicating strong cytotoxicity .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of 2-(3-(4-Chlorophenyl)-4-methoxy-6-oxopyridazin-1(6H)-yl)acetic acid can be compared to related compounds based on core heterocyclic systems, substituent variations, and pharmacological profiles. Below is a detailed analysis:

Core Heterocycle Modifications

- Quinazolinone Analogues: Compound 3d (2-(4-(2-(4-Chlorophenyl)-4-oxoquinazolin-3(4H)-yl)phenyl)acetic acid) replaces the pyridazinone core with a quinazolinone ring . The larger quinazolinone system increases molecular rigidity and may enhance binding to enzymes like cyclooxygenase (COX) due to extended π-π interactions. However, this modification reduces solubility compared to pyridazinone derivatives.

- Piperazine-Linked Pyridazinones: Compounds such as 4 () and 6b () incorporate a piperazine moiety at position 3 of the pyridazinone core . The piperazine group improves water solubility and bioavailability but introduces basicity, which may alter receptor binding. For example, 6b (a pyridazinone-acetamide hybrid) exhibits dual carbonyl IR peaks (1703 cm⁻¹ and 1646 cm⁻¹), suggesting distinct hydrogen-bonding interactions compared to the target compound’s single carboxylic acid group .

Substituent Variations

Chlorophenyl vs. Methoxyphenyl :

The compound in (2-(4-Methoxy-3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)acetic acid) replaces the 4-chlorophenyl group with a 4-methoxyphenyl group and adds a second methoxy at position 4 . This substitution increases lipophilicity (logP) and may enhance blood-brain barrier penetration but reduces electrophilic reactivity.Ester vs. Acid Derivatives :

Isopropyl and ethyl esters (e.g., and ) are prodrug forms of the acetic acid moiety . These esters exhibit higher membrane permeability but require enzymatic hydrolysis for activation. For instance, Ethyl [4-(2-chlorobenzyl)-3-methyl-6-oxopyridazin-1(6H)-yl]acetate () shows improved synthetic yields (65%) compared to free acid derivatives due to reduced polarity during crystallization .- Hydrazide and Amide Derivatives: Compound 4 () and N-[2-(4-methoxyphenyl)ethyl]-2-[3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetamide () replace the carboxylic acid with hydrazide or amide groups .

Comparative Data Table

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 2-(3-(4-Chlorophenyl)-4-methoxy-6-oxopyridazin-1(6H)-yl)acetic acid, and what reaction conditions are critical for optimizing yield?

- Methodology : The compound can be synthesized via condensation of 4-chlorophenyl-containing precursors with aminopyridazine derivatives, followed by cyclization and functional group modifications. For example:

- Step 1 : Condensation of 4-chlorobenzaldehyde with a pyridazine precursor under basic conditions (e.g., KOH in ethanol) .

- Step 2 : Cyclization using catalysts like palladium or copper in solvents such as DMF or toluene at reflux temperatures .

- Step 3 : Introduction of the acetic acid moiety via alkylation or hydrolysis of ester intermediates (e.g., ethyl to carboxylic acid conversion) .

- Critical Parameters :

- Catalyst selection (Pd/Cu for cyclization efficiency) .

- Solvent polarity (DMF enhances reaction rates) .

- Temperature control during cyclization to avoid side reactions .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

- Techniques :

- NMR : ¹H/¹³C NMR to confirm substituent positions (e.g., 4-chlorophenyl at C3, methoxy at C4) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight (e.g., [M+H]⁺ = 293.05) .

- X-ray Crystallography : Resolve crystal structure and confirm tautomeric forms (e.g., lactam-lactim equilibrium) .

- HPLC : Purity analysis using C18 columns with UV detection at 254 nm .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data (e.g., unexpected peaks in NMR) for this compound?

- Approach :

- Variable Temperature NMR : Assess tautomerism (e.g., lactam vs. lactim forms) by analyzing peak splitting at different temperatures .

- 2D NMR (COSY, NOESY) : Identify coupling between methoxy protons and pyridazine ring protons to confirm substitution patterns .

- Computational Modeling : Compare experimental NMR shifts with density functional theory (DFT)-predicted values .

Q. What strategies are recommended for studying structure-activity relationships (SAR) of derivatives of this compound?

- Methodology :

- Derivative Synthesis : Modify substituents (e.g., replace methoxy with ethoxy, alter chlorophenyl position) .

- Biological Assays : Test derivatives against target enzymes (e.g., cyclooxygenase for anti-inflammatory activity) or microbial strains .

- QSAR Modeling : Correlate electronic (Hammett σ) and steric (Taft Es) parameters with activity data .

Q. How can computational tools predict the stability and reactivity of this compound under physiological conditions?

- Tools :

- Molecular Dynamics (MD) Simulations : Simulate solvation effects in aqueous buffers (e.g., protonation state at pH 7.4) .

- Docking Studies : Predict binding affinity to biological targets (e.g., kinases) using AutoDock Vina .

- Degradation Pathways : Use software like SPARC to model hydrolysis of the acetic acid moiety .

Contradiction Analysis

Q. How to address discrepancies in reported biological activities (e.g., antimicrobial vs. inactive results)?

- Root Causes :

- Strain Variability : Test across standardized microbial strains (e.g., ATCC references) .

- Purity : Validate compound purity (>95% via HPLC) to exclude impurities influencing activity .

- Assay Conditions : Optimize nutrient media (e.g., Mueller-Hinton agar vs. RPMI-1640) .

Experimental Design

Q. What in vitro assays are suitable for evaluating the anticancer potential of this compound?

- Assays :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.